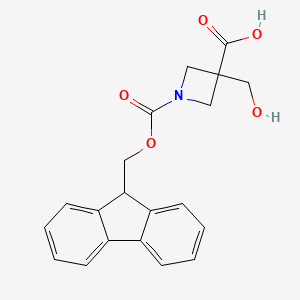
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the compound , is extensively utilized for the protection of hydroxy groups during the synthesis of complex molecules. It is particularly valued for its stability under both acid- and base-labile conditions and its easy removal without affecting sensitive functional groups, demonstrating its utility in the synthesis of oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
The compound also finds application in the synthesis of N-alkylhydroxamic acids, showcasing its versatility in solid-phase synthesis for the production of structurally diverse compounds. This approach benefits from the ease of Fmoc group removal and the ability to introduce various functional groups, enriching the toolkit for medicinal chemistry and drug development (Mellor & Chan, 1997).
Formation of 1,3-Thiazolidine-dicarboxylates
In the synthesis of 1,3-thiazolidine-dicarboxylates, this compound acts as a precursor for the generation of azomethine ylides, which upon reaction with thioketones, leads to spirocyclic cycloadducts. This process underscores the compound's role in creating novel cyclic structures with potential applications in pharmaceuticals and material science (Mlostoń, Urbaniak, & Heimgartner, 2002).
Chemical Synthesis of Proteins
The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy, derived from this compound, is crucial in the total chemical synthesis of proteins, including the synthesis of deglycosylated human erythropoietin. This method allows for the stepwise addition of amino acids in solid-phase synthesis, illustrating the compound's importance in synthesizing biologically relevant molecules (Robertson & Ramage, 1999).
Fluorescent Probes and Bioimaging
A derivative of this compound has been used to synthesize fluorescent probes for bioimaging, leveraging the photophysical properties of the fluorenyl moiety. These probes, designed for targeting specific biomolecules, underscore the compound's utility in biological research and diagnostic applications (Morales et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXVGFGHBFPENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
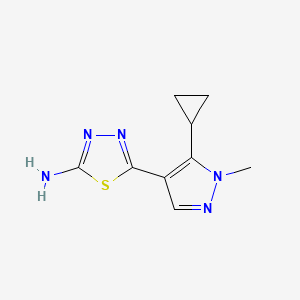
![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)
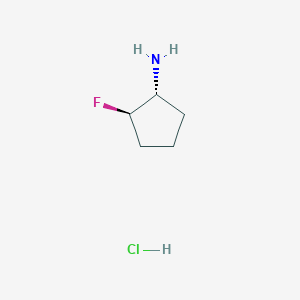
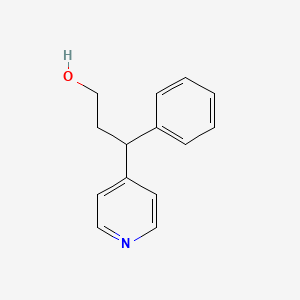
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)
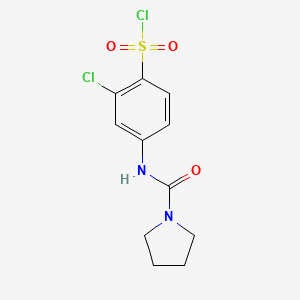
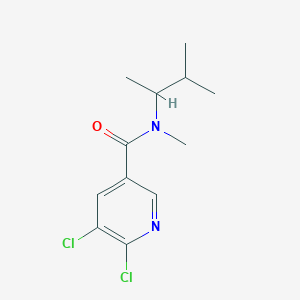
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)
